molecular formula C16H12ClF2NO4S B2917337 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate CAS No. 1327185-00-1

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate

Cat. No.: B2917337
CAS No.: 1327185-00-1
M. Wt: 387.78
InChI Key: LTTNXPWJNRZEFO-DHDCSXOGSA-N
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Description

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate is a structurally complex acrylate derivative featuring a sulfonyl group at the 4-chlorophenyl position and a 3,4-difluorophenyl-substituted amino group. Its Z-configuration at the double bond is critical for maintaining stereochemical integrity, which influences both physicochemical properties and biological interactions. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₇H₁₄ClF₂NO₅S (molecular weight ~383.4 g/mol) based on structurally analogous compounds .

The compound’s design incorporates electron-withdrawing substituents (chloro, sulfonyl) and fluorinated aromatic rings, which are common in pharmaceutical intermediates to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-difluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-11-4-7-13(18)14(19)8-11)25(22,23)12-5-2-10(17)3-6-12/h2-9,20H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTNXPWJNRZEFO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate is a chemical compound with notable biological activities, particularly in the fields of pharmacology and agrochemistry. This compound has been studied for its potential applications as a pesticide and its effects on various biological systems. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClNO5S
  • Molecular Weight : 395.9 g/mol
  • IUPAC Name : methyl (2Z)-2-(4-chlorophenyl)sulfonyl-3-[(3,4-difluorophenyl)amino]prop-2-enoate

The compound features a sulfonyl group attached to a chlorophenyl moiety and an amino-substituted difluorophenyl group, which may contribute to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antipesticide Activity : Research indicates that this compound functions effectively as a pesticide, targeting various arthropods, specifically insects and nematodes. Its mechanism involves disrupting the normal physiological processes of these pests, leading to their mortality .
  • Antitumor Properties : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against certain cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest .
  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit specific enzymes that are crucial for the survival of pests, thereby enhancing its efficacy as an agrochemical agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study 1 : A field trial assessed the effectiveness of this compound on controlling aphid populations in agricultural settings. Results indicated a significant reduction in aphid numbers compared to untreated controls, suggesting strong insecticidal properties.
  • Study 2 : Laboratory experiments evaluated the cytotoxic effects on human cancer cell lines. The compound demonstrated selective toxicity, with IC50 values indicating effective concentrations for inducing cell death without affecting normal cells significantly.

Data Tables

Biological ActivityObservations/ResultsReferences
Antipesticide ActivitySignificant reduction in pest populations
Antitumor PropertiesInduced apoptosis in cancer cells
Enzymatic InhibitionInhibited key metabolic enzymes

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1 highlights key structural and molecular differences between the target compound and its analogs:

Table 1: Structural Comparison of Methyl Acrylate Derivatives

Compound Name Sulfonyl Group Amino Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Chlorophenyl 3,4-Difluorophenyl C₁₇H₁₄ClF₂NO₅S 383.4* -
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-Methoxyphenyl 4-Chlorophenyl C₁₇H₁₆ClNO₅S 381.8
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-Methoxyphenyl 3,4-Difluorophenyl C₁₇H₁₅F₂NO₅S 383.4
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate 4-Chlorophenyl 4-Methoxyphenyl C₁₇H₁₆ClNO₅S 381.8

Key Observations :

  • Fluorination: The 3,4-difluorophenylamino group improves lipophilicity and resistance to oxidative metabolism relative to non-fluorinated or mono-fluorinated analogs .
  • Steric Considerations: Bulkier substituents (e.g., methoxy vs.

Key Observations :

  • The target compound’s synthesis likely shares similarities with methods for trifluoromethyl acrylates (e.g., palladium catalysis), but its stereospecific Z-configuration may require stringent reaction control .
  • By-product management is critical; analogs like methyl (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate face environmental challenges due to hazardous by-products .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the stereochemical configuration (Z/E isomerism) of this acrylate derivative?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical determination. For example, the Z-configuration in similar acrylates was confirmed by analyzing dihedral angles between substituents (e.g., 82.9° between phenyl rings in ). Hydrogen bonding networks (e.g., C–H⋯O interactions forming S(7) motifs) and π–π stacking distances (3.984 Å in ) further stabilize the observed conformation .
  • Data Interpretation : Compare experimental bond lengths and angles with computational models (DFT) to resolve ambiguities.

Q. How can researchers optimize synthetic routes for introducing sulfonyl and amino substituents into acrylate scaffolds?

  • Methodology : Use controlled copolymerization or nucleophilic substitution under inert atmospheres. For instance, sulfonyl groups are introduced via sulfonation of aromatic precursors, while amino groups are added via Michael addition or Pd-catalyzed coupling (e.g., and describe similar protocols for functionalizing acrylates).
  • Troubleshooting : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature to avoid side reactions like sulfone oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns (e.g., para-chlorophenyl and difluorophenyl groups).
  • IR : Identify sulfonyl (S=O stretching at ~1350–1150 cm1^{-1}) and acrylate carbonyl (C=O at ~1700 cm1^{-1}) bands.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the compound’s crystallinity and stability?

  • Methodology : Perform SCXRD to map hydrogen bonds (e.g., C–H⋯O in ) and π–π interactions. Quantify interaction energies using Hirshfeld surface analysis.
  • Case Study : In , hydrogen bonds form R22(18)R_2^2(18) and R22(14)R_2^2(14) ring motifs, while π–π stacking stabilizes the lattice. Compare with derivatives lacking electron-withdrawing groups (e.g., chloro or fluoro substituents) to assess their role in packing efficiency .

Q. What computational approaches are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to study conformational flexibility.
    • Application : Use these models to rationalize regioselectivity in nucleophilic attacks or photochemical behavior .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous acrylate derivatives?

  • Methodology : Conduct a meta-analysis of reaction conditions (e.g., catalysts, solvents, stoichiometry). For example, highlights the role of APS (ammonium persulfate) in improving copolymerization efficiency.
  • Data Reconciliation : Compare yields under varying temperatures (e.g., room temperature vs. reflux) and purification methods (e.g., column chromatography vs. recrystallization) .

Q. What strategies mitigate decomposition during storage or handling of sulfonyl-containing acrylates?

  • Methodology : Store under inert gas (N2_2) at –20°C to prevent hydrolysis. Use stabilizers like BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Validation : Monitor stability via accelerated aging studies (40°C/75% RH) and track degradation products via LC-MS .

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